molecular formula C26H41NO2 B14801518 (9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide

(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide

Cat. No.: B14801518
M. Wt: 399.6 g/mol
InChI Key: JTSNNDBVDQFVEG-AVQMFFATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Termitomycamide E can be synthesized through a two-stage reaction involving linoleic acid and tyrosamine. The first stage involves the reaction of linoleic acid with 1,1’-carbonyldiimidazole in dichloromethane at room temperature for one hour under an inert atmosphere. The second stage involves the addition of tyrosamine to the reaction mixture, which is then stirred at room temperature for two hours under an inert atmosphere .

Industrial Production Methods: Currently, there are no established industrial production methods for Termitomycamide E. The compound is primarily obtained through extraction from the fruiting bodies of Termitomyces titanicus .

Chemical Reactions Analysis

Types of Reactions: Termitomycamide E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the double bonds present in the fatty acid chain.

    Substitution: Substitution reactions can occur at the amide or phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced fatty acid chains, and substituted amide or phenyl groups .

Scientific Research Applications

Termitomycamide E has a wide range of scientific research applications, including:

Mechanism of Action

Termitomycamide E exerts its effects by suppressing endoplasmic reticulum stress. It shows significant protective activity against cell death induced by endoplasmic reticulum stress. The compound interacts with molecular targets involved in the endoplasmic reticulum stress pathway, thereby reducing cell death and promoting cell survival .

Comparison with Similar Compounds

  • Termitomycamide A
  • Termitomycamide B
  • Termitomycamide C
  • Termitomycamide D

Comparison: Termitomycamide E is unique among its analogs due to its specific structural features and its potent activity in protecting against endoplasmic reticulum stress-dependent cell death. While other termitomycamides also exhibit bioactive properties, Termitomycamide E has shown the most significant protective effects in scientific studies .

Properties

Molecular Formula

C26H41NO2

Molecular Weight

399.6 g/mol

IUPAC Name

(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6+,10-9+

InChI Key

JTSNNDBVDQFVEG-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

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